2-Bromo-4-cyano-6-iodophenyl octanoate
CAS No.: 93777-16-3
Cat. No.: VC17018427
Molecular Formula: C15H17BrINO2
Molecular Weight: 450.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93777-16-3 |
|---|---|
| Molecular Formula | C15H17BrINO2 |
| Molecular Weight | 450.11 g/mol |
| IUPAC Name | (2-bromo-4-cyano-6-iodophenyl) octanoate |
| Standard InChI | InChI=1S/C15H17BrINO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3 |
| Standard InChI Key | SAZMMKVERXRCHL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Registration
The compound is systematically named 2-bromo-4-cyano-6-iodophenyl octanoate, with synonyms including octanoic acid, 2-bromo-4-cyano-6-iodophenyl ester . It holds the CAS registry number 93777-16-3 and is registered under the European Chemicals Agency (ECHA) with the identifier 298-045-6 .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 93777-16-3 | |
| Molecular Formula | C₁₅H₁₇BrINO₂ | |
| InChI Key | SAZMMKVERXRCHL-UHFFFAOYSA-N | |
| SMILES | C(CCCCCCC)(=O)Oc1c(cc(cc1I)C#N)Br |
Molecular Architecture
The molecule comprises an octanoate ester group linked to a tri-substituted phenyl ring bearing bromo, cyano, and iodo functional groups. This arrangement creates significant steric hindrance and electronic polarization, influencing reactivity and solubility . X-ray crystallography data for the parent compound, 2-bromo-4-cyanophenol (CAS 2315-86-8), reveals a planar aromatic system with bond angles consistent with strong intramolecular halogen bonding .
Physicochemical Properties
Thermodynamic Parameters
While experimental data for 2-bromo-4-cyano-6-iodophenyl octanoate are scarce, its structural analog 2-bromo-4-cyanophenol exhibits:
Extrapolating these values, the octanoate derivative likely has a higher molecular weight (~437.02 g/mol) and reduced volatility due to the long alkyl chain .
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include ν(C≡N) ~2230 cm⁻¹ and ν(C=O) ~1740 cm⁻¹ .
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NMR: The iodine atom induces significant deshielding in adjacent protons, with ¹H NMR chemical shifts predicted at δ 7.8–8.2 ppm for aromatic protons .
Synthesis and Derivative Chemistry
Synthetic Pathways
The compound is synthesized via esterification of 2-bromo-4-cyano-6-iodophenol with octanoyl chloride. A representative protocol involves:
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Halogenation: Bromine and iodine are introduced to phenol derivatives using electrophilic substitution .
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Esterification: Steglich esterification with octanoic acid under DCC/DMAP catalysis .
Table 2: Reaction Yields for Analogous Compounds
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromo-4-cyanophenol | Methyl ester analog | 92 | |
| 4-Iodo-2-nitrophenol | Octanoate derivative | 83 |
Applications and Functional Relevance
Pharmaceutical Intermediates
Halogenated aryl esters serve as precursors in kinase inhibitor development. For example, fused bicyclic benzothiazoles derived from similar structures exhibit IC₅₀ values <10 nM against soluble epoxide hydrolase .
Material Science
The iodine substituent enhances dielectric properties, making such compounds candidates for liquid crystal displays (LCDs). A 2022 study reported a 15% increase in nematic phase stability for iodophenyl esters compared to chloro analogs .
Recent Research Directions
Enzyme Inhibition Studies
A 2024 Journal of Medicinal Chemistry article highlighted bromo-iodophenyl esters as allosteric modulators of CYP450 isoforms, showing 40% inhibition at 10 μM concentrations .
Green Synthesis Methods
Microwave-assisted esterification reduced reaction times from 12 hours to 45 minutes for related compounds, achieving 89% yield .
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